Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride
Overview
Description
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is a heterocyclic aromatic compound with the molecular formula C7H8ClN3S.
Mechanism of Action
Mode of Action
The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is a powerful design motif for applications such as organic photovoltaics, fluorophores, and photocatalysts . The BTZ motif has received appreciable attention as a strongly electron-accepting moiety . The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
The BTZ motif, to which this compound belongs, has been researched for use in photovoltaics and as fluorescent sensors .
Result of Action
The compound, as part of the BTZ motif, has been extensively researched for use in photovoltaics or as fluorescent sensors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride typically involves the reaction of benzo[c][1,2,5]thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Similar structure but with an oxygen atom instead of sulfur.
Benzo[d][1,2,3]thiadiazole: Different positioning of the nitrogen atoms in the ring.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A brominated derivative with different reactivity
Uniqueness
Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULBYGUOYLBVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383580 | |
Record name | 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830330-21-7 | |
Record name | 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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